(4-Bromo-2-methoxy-6-fluorophenyl)methanol
Overview
Description
(4-Bromo-2-methoxy-6-fluorophenyl)methanol is an organic compound with the molecular formula C8H8BrFO2 It is characterized by the presence of bromine, methoxy, and fluorine substituents on a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methoxy-6-fluorophenyl)methanol typically involves the bromination, methoxylation, and fluorination of a phenyl ring followed by the introduction of a methanol group. One common method involves the reaction of 4-bromo-2-fluoro-6-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-methoxy-6-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas, sodium borohydride (NaBH4).
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products:
Oxidation: 4-Bromo-2-methoxy-6-fluorobenzaldehyde, 4-Bromo-2-methoxy-6-fluorobenzoic acid.
Reduction: 4-Methoxy-2-fluorophenylmethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-2-methoxy-6-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-methoxy-6-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine, methoxy, and fluorine substituents can influence its binding affinity and specificity towards molecular targets. The methanol group can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-6-methoxyphenol
- 4-Bromo-2-methoxy-6-fluorobenzaldehyde
- 4-Bromo-2-methoxy-6-fluorobenzoic acid
Comparison: (4-Bromo-2-methoxy-6-fluorophenyl)methanol is unique due to the combination of its substituents and the presence of a methanol group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for hydrogen bonding. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-bromo-2-fluoro-6-methoxyphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIVZQRKYGYLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271044 | |
Record name | 4-Bromo-2-fluoro-6-methoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417736-85-6 | |
Record name | 4-Bromo-2-fluoro-6-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417736-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-6-methoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.